molecular formula C22H18FN3OS B2537793 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide CAS No. 896353-11-0

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide

Cat. No. B2537793
CAS RN: 896353-11-0
M. Wt: 391.46
InChI Key: AMXQIGIOTLRQPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide and related compounds involves multiple steps, including the formation of key intermediates and the final assembly of the molecular structure. While the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies are described. For instance, the synthesis of various benzenesulfonamide derivatives as enzyme inhibitors involves the creation of a structure-activity relationship (SAR) and the use of biochemical characterization . Another paper reports the synthesis of N-[(benzo)thiazol-2-yl]alkanamide derivatives, characterized by NMR, IR spectroscopy, and mass spectrometry . These methods are likely similar to those that would be used in the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound is often confirmed using spectroscopic techniques. For example, a single crystal X-ray study was reported to determine the conformational features of a related compound . This type of analysis is crucial for understanding the three-dimensional arrangement of atoms within the molecule, which is essential for predicting reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of such compounds is typically evaluated in the context of their potential biological activities. For instance, the benzenesulfonamide derivatives mentioned earlier were tested for their ability to inhibit kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in neuronal injury . Similarly, the benzothiazol-2-ylalkanamide derivatives were evaluated for their psychotropic, anti-inflammatory, and cytotoxic activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their structure and have a direct impact on their biological activity. For example, the solubility, stability, and lipophilicity of the compounds can influence their absorption and distribution in biological systems. The compounds synthesized in the papers provided were characterized by various spectroscopic methods, which provide information about their purity and structural integrity . The pharmacological properties, such as analgesic and anti-inflammatory activities, are also indicative of the chemical properties of these compounds .

Scientific Research Applications

Synthesis and Characterization

  • N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide and related compounds have been synthesized and characterized in various studies. For example, a related compound, N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, was prepared and analyzed using various spectroscopic methods, highlighting the compound's structural and chemical properties (Manolov, Ivanov, & Bojilov, 2021).

Biological Activities

  • Antimicrobial Activity : Some derivatives of benzothiazolo imidazole compounds, closely related to the chemical , have shown promising antimicrobial activity. This points to potential applications in treating microbial infections (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).

  • Anti-inflammatory and Analgesic Activity : Compounds like 4,5-diaryl-2-(substituted thio)-1H-imidazoles, which share structural similarities with this compound, have been evaluated as antiinflammatory and analgesic agents, suggesting potential applications in treating inflammatory conditions and pain management (Sharpe et al., 1985).

  • Anticancer Activity : Similar compounds have been explored for their anticancer properties. For instance, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide showed significant anticancer activity, indicating the potential of similar structures in cancer treatment (Tumosienė et al., 2020).

  • Antitumor Properties : The structure of the compound is related to benzothiazoles, which have been investigated for their antitumor properties. For example, fluorinated 2-(4-aminophenyl)benzothiazoles have shown potent cytotoxic effects in vitro, suggesting similar potential for related compounds (Hutchinson et al., 2001).

  • DNA Binding and Antiproliferative Effects : Some benzimidazole-based Schiff base copper(II) complexes, which share structural elements with the compound of interest, have been shown to effectively bind DNA and exhibit antiproliferative effects, indicating potential applications in cancer research (Paul et al., 2015).

Mechanism of Action

Future Directions

The future directions of research involving similar compounds have been suggested. For example, the experimental results and drug-likeness properties of a Pd(II) complex suggest its potential applications, which can be developed as a potent anticancer drug in the near future .

properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(4-fluorophenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3OS/c23-15-9-11-16(12-10-15)28-14-13-21(27)24-18-6-2-1-5-17(18)22-25-19-7-3-4-8-20(19)26-22/h1-12H,13-14H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXQIGIOTLRQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)CCSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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